Tiliquinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiprotozoal Activity:

Tiliquinol, a hydroxyquinoline derivative, has been investigated for its potential antiprotozoal activity against various parasitic protozoa, including:

- Leishmania: Studies have demonstrated in vitro activity of tiliquinol against various Leishmania species, including Leishmania donovani, the causative agent of visceral leishmaniasis. Source: International Journal for Parasitology, 2002:

- Trypanosoma: Research suggests in vitro activity of tiliquinol against Trypanosoma cruzi, the parasite responsible for Chagas disease. Source: Experimental Parasitology, 2000:

Tiliquinol is an organic compound classified as a haloquinoline, specifically a derivative of 8-hydroxyquinoline. Its chemical formula is , and it is characterized by the presence of a bromine atom, which contributes to its biological activity and chemical properties. Tiliquinol is known for its potential therapeutic applications, particularly in treating intestinal infections caused by protozoa, such as amoebiasis. It has been utilized in various regions, including France and Morocco, although it has faced regulatory challenges due to safety concerns related to hepatotoxicity .

- Nucleophilic Substitution: The bromine substituent can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation Reactions: Tiliquinol can be oxidized to form quinones or other oxidized derivatives, which may enhance its biological activity.

- Condensation Reactions: It can react with amines or other nucleophiles in condensation reactions, potentially leading to the formation of more complex molecules .

Tiliquinol exhibits notable biological activities, primarily as an anti-amoebic agent. Its mechanism of action involves the inhibition of the growth of Entamoeba histolytica, the causative agent of amoebic dysentery. The compound's effectiveness is attributed to its ability to disrupt cellular processes in the parasite, leading to cell death. Additionally, tiliquinol has shown antimicrobial properties against various bacteria and fungi, making it a compound of interest in pharmacological research .

The synthesis of tiliquinol typically involves several steps:

- Starting Material: The synthesis often begins with 8-hydroxyquinoline.

- Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution.

- Methylation: Methyl groups can be added using methylating agents like dimethyl sulfate or methyl iodide.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing .

Tiliquinol has several applications, primarily in the medical field:

- Anti-Amoebic Treatment: It is mainly used to treat intestinal amoebiasis.

- Antimicrobial Agent: Due to its broad-spectrum activity against various pathogens, it holds potential for use in treating bacterial and fungal infections.

- Research Tool: Tiliquinol serves as a valuable compound in pharmacological research for studying mechanisms of action against protozoan parasites and other microorganisms .

Studies on tiliquinol have explored its interactions with various biological systems:

- Drug Interactions: Research indicates that tiliquinol may interact with other medications, potentially affecting their efficacy or toxicity profiles.

- Mechanism of Action Studies: Investigations into how tiliquinol disrupts cellular processes in Entamoeba histolytica have provided insights into its pharmacological properties and potential side effects .

- Toxicity Assessments: Given its history of hepatotoxicity, studies have focused on understanding the safety profile and risk factors associated with tiliquinol use .

Tiliquinol shares structural similarities with several other compounds in the haloquinoline class. Here are some comparable compounds:

Uniqueness of Tiliquinol

Tiliquinol's uniqueness lies in its specific halogenation pattern and its targeted anti-amoebic activity. Unlike other haloquinolines that may have broader antimicrobial properties, tiliquinol's focus on protozoan parasites makes it particularly valuable for treating specific infections while also highlighting the need for careful consideration of its safety profile due to potential hepatotoxic effects.

The story of Tiliquinol is intertwined with the broader history of quinoline chemistry. The foundational work on 8-hydroxyquinoline (oxine) by Hugo Weidel and Albert Cobenzl in 1880 marked a pivotal moment in heterocyclic chemistry. Their decarboxylation of oxycinchoninic acid yielded the first hydroxyquinoline derivative, though its exact structure remained ambiguous until Zdenko Hans Skraup’s elucidation of quinoline synthesis via the Skraup reaction. This method, involving the condensation of glycerol with aniline derivatives in the presence of sulfuric acid, became a cornerstone for synthesizing quinoline scaffolds.

Tiliquinol emerged as a methyl-substituted variant of 8-hydroxyquinoline, synthesized through modifications of these classical methods. Early 20th-century research into antimalarial agents and metal chelators spurred interest in functionalized quinolines, with Tiliquinol’s synthesis reflecting efforts to enhance the physicochemical properties of parent compounds. Its development paralleled advancements in understanding the role of substituents on quinoline’s aromatic system, particularly how methyl groups influence electron density and steric effects.

Molecular Structure and Identification Parameters

Structural Characterization (C₁₀H₉NO)

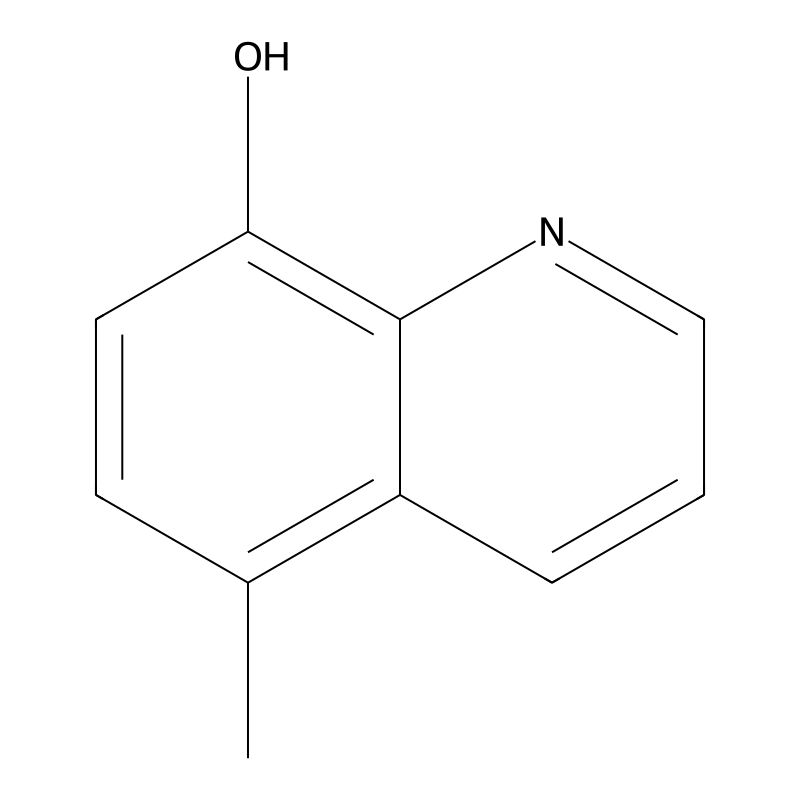

Tiliquinol, systematically named 5-methylquinolin-8-ol, is an organic compound with the molecular formula C₁₀H₉NO [1] [3] [4]. The compound exhibits a molecular weight of 159.188 Da and a monoisotopic mass of 159.068414 Da [1] [4]. The Chemical Abstracts Service registry number for tiliquinol is 5541-67-3, providing unambiguous identification in chemical databases [1] [3] [4].

The structural framework of tiliquinol consists of a quinoline ring system with specific substitution patterns that define its chemical identity [1] [8]. The quinoline moiety comprises a fused benzene ring and pyridine ring, creating a bicyclic aromatic system characteristic of the 8-hydroxyquinoline family [8] [23]. The International Union of Pure and Applied Chemistry name reflects the precise positioning of substituents: a methyl group at position 5 and a hydroxyl group at position 8 of the quinoline backbone [1] [5].

The Simplified Molecular Input Line Entry System representation is CC1=CC=C(O)C2=C1C=CC=N2, which provides a linear notation of the molecular structure [1] [8]. The International Chemical Identifier is InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3, offering a standardized method for structural representation [1] [5]. The corresponding International Chemical Identifier Key is RPVGLMKJGQMQSN-UHFFFAOYSA-N, serving as a unique molecular identifier [1] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉NO | [1] [3] [4] |

| Molecular Weight (Da) | 159.188 | [1] [4] |

| Monoisotopic Mass (Da) | 159.068414 | [1] [4] |

| CAS Number | 5541-67-3 | [1] [3] [4] |

| IUPAC Name | 5-methylquinolin-8-ol | [1] [5] |

| Traditional Name | 5-methyl-8-quinolinol | [1] |

| SMILES | CC1=CC=C(O)C2=C1C=CC=N2 | [1] [8] |

| InChI | InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 | [1] [5] |

| InChI Key | RPVGLMKJGQMQSN-UHFFFAOYSA-N | [1] [5] |

Stereochemical Properties and Configuration

Tiliquinol exhibits achiral stereochemistry, indicating the absence of stereogenic centers within its molecular structure [9]. The compound demonstrates no optical activity, consistent with its symmetric molecular arrangement [9]. Detailed stereochemical analysis reveals zero defined stereocenters and zero E/Z centers, confirming the achiral nature of the molecule [9]. The molecular charge is neutral, with no permanent ionic character [9].

The achiral configuration of tiliquinol results from the planar aromatic system and the absence of asymmetric carbon atoms [9] [43]. The quinoline ring system maintains planarity due to the aromatic conjugation, preventing the formation of chiral conformations [43] [44]. This stereochemical simplicity distinguishes tiliquinol from many other pharmaceutical compounds that often possess multiple stereogenic centers [43].

| Parameter | Value | Reference |

|---|---|---|

| Stereochemistry | Achiral | [9] |

| Optical Activity | None | [9] |

| Defined Stereocenters | 0/0 | [9] |

| E/Z Centers | 0 | [9] |

| Molecular Charge | 0 | [9] |

Functional Group Positioning and Structural Consequences

The functional group arrangement in tiliquinol creates a unique chemical environment that influences its reactivity and binding properties [1] [8]. The hydroxyl group at position 8 of the quinoline ring establishes intramolecular interactions with the nitrogen atom at position 1, creating a chelation site favorable for metal coordination [23] [37]. This proximity between the hydroxyl oxygen and quinoline nitrogen forms the basis for tiliquinol's metal-binding capabilities [23] [37].

The methyl substituent at position 5 introduces steric and electronic effects that modify the compound's chemical behavior compared to unsubstituted 8-hydroxyquinoline [38]. The methyl group provides electron-donating properties through hyperconjugation and inductive effects, influencing the basicity of the quinoline nitrogen and the acidity of the hydroxyl group [38]. This substitution pattern creates a balance between enhanced solubility and maintained chelation efficiency [38].

The structural consequences of this functional group positioning include altered pKa values compared to the parent 8-hydroxyquinoline compound [29] [38]. The phenolic character of the hydroxyl group remains intact, as evidenced by typical phenolic reactions such as color formation with ferric chloride and participation in electrophilic aromatic substitution reactions [23] [49]. The aromatic system maintains conjugation throughout the quinoline framework, contributing to the compound's spectroscopic properties and chemical stability [24] [28].

Physicochemical Properties

Solubility Profile in Various Solvents

Tiliquinol demonstrates characteristic solubility patterns consistent with its amphiphilic molecular structure [6] [40]. The compound exhibits moderate solubility in water due to the presence of the hydroxyl group, which enhances hydrophilicity through hydrogen bonding interactions [6] [40]. However, the aromatic quinoline framework contributes significant lipophilic character, resulting in enhanced solubility in organic solvents [40].

The solubility in dimethyl sulfoxide has been quantified at 100 mg/mL (628.18 mM), requiring ultrasonic assistance for complete dissolution [6]. This high solubility in polar aprotic solvents reflects the compound's ability to participate in dipole-dipole interactions and hydrogen bonding with appropriate solvent molecules [6]. The LogP value of 2.37 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some aqueous solubility [3] [4].

Stock solution preparation requires careful consideration of solvent selection to achieve desired concentrations [6]. For pharmaceutical and research applications, ethanol-water mixtures often provide optimal solubility characteristics, balancing the hydrophilic and lipophilic requirements of the molecule [6]. The compound's solubility behavior follows patterns typical of substituted 8-hydroxyquinoline derivatives, where the balance between aromatic character and polar functional groups determines solvent compatibility [40].

Thermal Stability and Degradation Pathways

Tiliquinol exhibits defined thermal stability characteristics with a melting point range of 121-124°C, indicating relatively high crystalline stability [4] [29]. The compound's boiling point is predicted at 324.7 ± 22.0°C, suggesting substantial thermal stability under normal atmospheric conditions [4] [29]. The flash point of 150.2 ± 22.3°C provides important safety parameters for handling and storage [4].

Thermal degradation studies of related 8-hydroxyquinoline compounds reveal multiple degradation pathways that likely apply to tiliquinol [34] [39]. The initial degradation typically begins with the loss of the hydroxyl group, followed by structural rearrangements within the quinoline ring system [34]. The presence of the methyl substituent may influence the degradation kinetics by providing additional stabilization through hyperconjugation effects [38].

The vapor pressure of 0.0 ± 0.7 mmHg at 25°C indicates minimal volatility at ambient temperatures, supporting the compound's thermal stability profile [4]. Thermogravimetric analysis of similar quinoline derivatives shows that degradation occurs in distinct stages, with the aromatic framework typically remaining intact until higher temperatures [34] [39]. The thermal behavior suggests that tiliquinol maintains structural integrity under typical pharmaceutical processing conditions [15].

Acid-Base Characteristics and pKa Values

Tiliquinol exhibits amphoteric behavior due to the presence of both acidic and basic functional groups within its molecular structure [29] [41]. The predicted pKa value is 5.33 ± 0.10, reflecting the compound's weak acid characteristics primarily attributed to the phenolic hydroxyl group [29]. This pKa value places tiliquinol in the range of moderately weak acids, similar to other substituted phenols [13] [41].

The quinoline nitrogen contributes basic character to the molecule, although the exact pKb value requires experimental determination [41]. The proximity of the hydroxyl group to the quinoline nitrogen creates an intramolecular hydrogen bonding system that influences both the acidic and basic properties [23] [38]. This internal interaction stabilizes certain tautomeric forms and affects the compound's ionization behavior in solution [23].

The acid-base equilibrium of tiliquinol is pH-dependent, with different ionic species predominating at different pH values [40] [41]. At physiological pH, the compound exists primarily in its neutral form, while acidic conditions favor protonation of the quinoline nitrogen, and basic conditions promote deprotonation of the hydroxyl group [41]. These ionization states significantly influence the compound's solubility, stability, and biological activity [40] [41].

Binding and Chelation Capacities with Metal Ions

Tiliquinol demonstrates significant metal-chelating capabilities through its bidentate coordination sites formed by the hydroxyl oxygen and quinoline nitrogen [23] [37] [42]. The spatial arrangement of these donor atoms creates an optimal geometry for metal coordination, particularly with divalent metal ions such as copper, zinc, iron, and manganese [32] [37] [42]. The chelation process involves the formation of five-membered ring complexes that exhibit enhanced thermodynamic stability [37] [42].

The stability constants for metal complexes of related 8-hydroxyquinoline derivatives provide insight into tiliquinol's chelation behavior [37] [42]. The electron-donating methyl group at position 5 enhances the electron density on both the oxygen and nitrogen donor atoms, potentially increasing the stability of metal complexes compared to unsubstituted 8-hydroxyquinoline [38]. This electronic effect contributes to stronger metal-ligand bonds and higher formation constants [38].

Metal chelation significantly alters the compound's physical and chemical properties, including solubility, color, and spectroscopic characteristics [32] [37]. The formation of metal complexes often results in decreased water solubility but enhanced stability in organic solvents [37]. The chelation process is reversible and pH-dependent, with optimal complex formation occurring at specific pH ranges that favor the deprotonated form of the ligand [37] [42].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 121-124 | [4] [29] |

| Boiling Point (°C) | 324.7 ± 22.0 | [4] [29] |

| Density (g/cm³) | 1.210 ± 0.06 | [4] [29] |

| Flash Point (°C) | 150.2 ± 22.3 | [4] |

| Vapour Pressure (mmHg at 25°C) | 0.0 ± 0.7 | [4] |

| Index of Refraction | 1.666 | [4] |

| pKa (predicted) | 5.33 ± 0.10 | [29] |

| LogP | 2.37 | [3] [4] |

| Polar Surface Area (Ų) | 33.12 | [4] |

| Storage Temperature | 2-8°C | [29] |

Spectroscopic Characterization

UV-Visible Spectroscopic Profiles

The ultraviolet-visible spectroscopic behavior of tiliquinol reflects its conjugated aromatic system and chromophoric properties [16] [17] [21]. The quinoline framework provides the primary chromophore, with electronic transitions occurring between the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [17] [24]. These π-π* transitions typically appear in the UV region, with the exact wavelengths influenced by the methyl and hydroxyl substituents [17] [24].

The hydroxyl group at position 8 introduces additional electronic effects that can shift absorption maxima compared to unsubstituted quinoline derivatives [24]. The electron-donating nature of both the methyl and hydroxyl groups generally causes bathochromic shifts in the absorption spectrum [17] [24]. Theoretical investigations using density functional theory and time-dependent density functional theory methods have been employed to predict and interpret the electronic spectra of related 8-hydroxyquinoline derivatives [24].

The UV-visible absorption spectrum of tiliquinol exhibits characteristic features consistent with substituted quinoline compounds [21] [24]. The absorption intensity and wavelength positions provide valuable information for analytical applications and structural confirmation [21]. Solvent effects may influence the spectroscopic properties, with polar solvents typically causing spectral shifts due to solvation interactions [21] [24].

Infrared Spectroscopy Signatures

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations in tiliquinol [18] [22] [46]. The hydroxyl group exhibits characteristic O-H stretching vibrations in the 3200-3600 cm⁻¹ region, with the exact frequency influenced by intramolecular hydrogen bonding with the quinoline nitrogen [22] [32] [36]. This hydrogen bonding interaction typically causes a red shift in the O-H stretching frequency compared to isolated hydroxyl groups [22] [36].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the methyl C-H stretches occur at slightly lower frequencies around 2800-3000 cm⁻¹ [22] [46]. The quinoline ring system exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region [22] [32] [36]. The fingerprint region below 1400 cm⁻¹ contains numerous bands corresponding to various bending and skeletal vibrations that are characteristic of the tiliquinol structure [22] [32].

Metal complexation significantly alters the infrared spectrum, particularly in the regions corresponding to the coordinating atoms [32] [36]. The formation of metal-oxygen and metal-nitrogen bonds results in new vibrational modes and shifts in existing frequencies [32]. These spectral changes provide valuable information for confirming metal complex formation and determining coordination modes [32] [36].

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy offers detailed structural information about tiliquinol through both proton and carbon-13 spectra [19] [32] [47]. The proton nuclear magnetic resonance spectrum exhibits distinct chemical shifts for the various hydrogen environments within the molecule [47]. The hydroxyl proton appears significantly downfield due to deshielding effects from the adjacent aromatic system and potential hydrogen bonding interactions [32] [47].

The aromatic protons of the quinoline ring system exhibit characteristic chemical shifts in the 7-9 ppm region, with specific patterns reflecting the substitution pattern and electronic environment [32] [47]. The methyl group protons appear as a singlet in the 2-3 ppm region, providing a clear diagnostic signal for structural confirmation [47]. The coupling patterns and chemical shifts provide detailed information about the molecular geometry and electronic distribution [47].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of tiliquinol with distinct signals for aromatic and aliphatic carbons [32] [47]. The quaternary carbons bearing the hydroxyl and methyl substituents exhibit characteristic chemical shifts that confirm the substitution pattern [32]. The quinoline nitrogen influences the chemical shifts of adjacent carbons through its electron-withdrawing effect [47].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [20] [30] [31]. The molecular ion peak appears at m/z 159, corresponding to the molecular weight of tiliquinol [1] [4]. The fragmentation behavior follows predictable pathways based on the stability of resulting ionic species and the strength of chemical bonds [30] [31].

Common fragmentation patterns for quinoline derivatives include the loss of functional groups and ring opening reactions [30] [31]. The hydroxyl group may be lost as neutral water (M-18), while the methyl group can be eliminated as a radical (M-15) [30] [31]. The quinoline ring system often undergoes fragmentation to produce characteristic base peaks that aid in structural identification [30] [31].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant